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Compound Name: Antimycobacterial agent-3

Cat. No.: B12400607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, synthesis, and biological

evaluation of a promising class of antimycobacterial agents: 2H-chromene-based hydrazones.

The information presented is based on the findings reported by Angelova et al. in their 2017

publication in Bioorganic & Medicinal Chemistry Letters.

Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of

Mycobacterium tuberculosis necessitates the development of novel, potent, and less toxic

antitubercular drugs. Hydrazide-hydrazones, particularly derivatives of isoniazid, have shown

promise as they are less susceptible to deactivation by N-arylaminoacetyltransferases (NATs),

a common mechanism of resistance to isoniazid, and tend to be less hepatotoxic[1]. This

whitepaper focuses on a series of hybrid molecules combining a 2H-chromene or coumarin

scaffold with a hydrazide-hydrazone moiety, leading to the identification of compounds with

significant antimycobacterial activity at submicromolar concentrations[1][2].

Quantitative Data Summary
The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of the

most potent 2H-chromene-based hydrazones from the study by Angelova et al. (2017).
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Table 1: Antimycobacterial Activity of Lead Compounds against M. tuberculosis H37Rv

Compound ID
Minimum Inhibitory Concentration (MIC)
in µM

7m 0.13

7o 0.15

7k 0.17

Isoniazid 1.45

Ethambutol 7.64

Data sourced from Angelova et al., 2017[1][2][3].

Table 2: Cytotoxicity and Selectivity Index

Compound ID
Cytotoxicity (IC₅₀) in µM
against HEK-293T cells

Selectivity Index (SI =
IC₅₀/MIC)

7m 90.6 697

7o >100 >667

7k 85.4 502

Isoniazid - -

Data sourced from Angelova et al., 2017[1][2][3].

Experimental Protocols
The synthesis of the 2H-chromene and coumarin-based hydrazones is a multi-step process.

The general workflow is outlined below.
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General Synthesis Workflow for 2H-Chromene Hydrazones.
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Detailed Methodology:

Synthesis of Ethyl 2H-chromene-3-carboxylate Intermediates: A mixture of the appropriately

substituted salicylaldehyde, ethyl acetoacetate, and piperidine (as a catalyst) is refluxed in

ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon

completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and

recrystallized to yield the ethyl 2H-chromene-3-carboxylate intermediate.

Synthesis of 2H-chromene-3-carbohydrazide: The synthesized ethyl 2H-chromene-3-

carboxylate is refluxed with hydrazine hydrate in ethanol. After cooling, the precipitated

carbohydrazide is filtered, washed with cold ethanol, and dried.

Synthesis of the Final 2H-chromene Hydrazone Derivatives: The 2H-chromene-3-

carbohydrazide is dissolved in ethanol, and a catalytic amount of acetic acid is added. The

corresponding substituted aromatic aldehyde or ketone is then added, and the mixture is

refluxed. The resulting solid product is filtered, washed, and purified by recrystallization.

The antimycobacterial activity of the synthesized compounds was evaluated against

Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).
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Prepare serial dilutions of test compounds in 7H9 broth

Add M. tuberculosis H37Rv suspension to each well

Incubate plates at 37°C

Add Alamar Blue solution and re-incubate

Read fluorescence or absorbance

Determine Minimum Inhibitory Concentration (MIC)
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Workflow for Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

Serial dilutions of the compounds are prepared in 7H9 broth supplemented with OADC in a

96-well microplate.

A suspension of M. tuberculosis H37Rv is added to each well.

The plates are incubated at 37°C for 5-7 days.
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A mixture of Alamar Blue solution and Tween 80 is added to each well, and the plates are re-

incubated for 24 hours.

The fluorescence or absorbance is measured. A blue color indicates no bacterial growth,

while a pink color indicates growth.

The MIC is defined as the lowest concentration of the compound that prevents a color

change from blue to pink.

The cytotoxicity of the compounds was assessed against the human embryonic kidney cell line

HEK-293T using the MTT assay.
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Seed HEK-293T cells in a 96-well plate

Add serial dilutions of test compounds

Incubate for 72 hours

Add MTT solution and incubate

Add DMSO to dissolve formazan crystals

Read absorbance at 570 nm

Calculate IC50 value

Click to download full resolution via product page

Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

HEK-293T cells are seeded in a 96-well plate and allowed to attach overnight.

The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.
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MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing

viable cells to convert MTT to formazan.

The medium is removed, and DMSO is added to dissolve the formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Proposed Mechanism of Action
While the precise molecular target of compound 7m was not elucidated in the primary study,

the rationale for designing hydrazone derivatives of isoniazid provides insight into a probable

mechanism of action. Isoniazid is a prodrug that requires activation by the mycobacterial

catalase-peroxidase enzyme (KatG). The activated form then inhibits InhA, an enoyl-acyl

carrier protein reductase involved in mycolic acid biosynthesis. A common resistance

mechanism is the mutation of the katG gene. Hydrazones derived from isoniazid are designed

to bypass this activation step and may also be less susceptible to inactivation by N-

arylaminoacetyltransferases (NATs)[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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